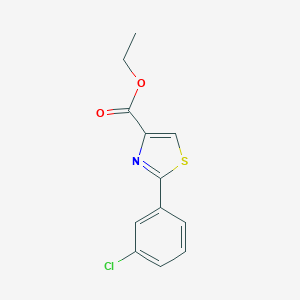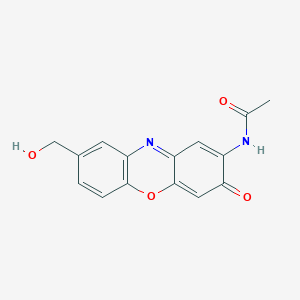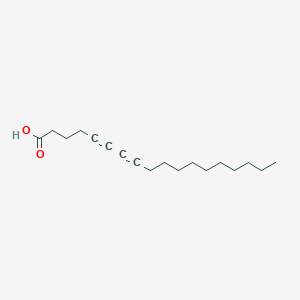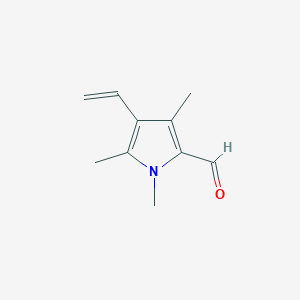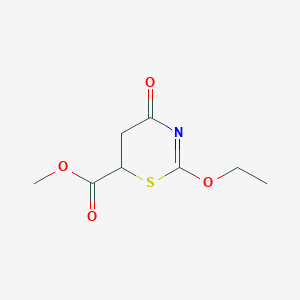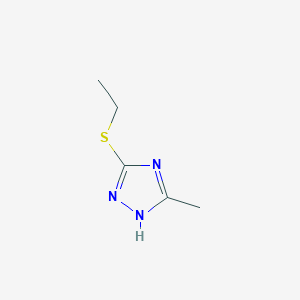
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound is known for its diverse range of applications in scientific research, including drug discovery and development.
作用機序
The mechanism of action of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is not yet fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls and interfering with the synthesis of bacterial DNA. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has a range of biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for inflammatory disorders. However, one limitation of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole. One potential direction is the development of new antimicrobial agents based on the structure of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory disorders. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production.
合成法
The synthesis of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-1-propanethiol with 4-methyl-3-nitro-1H-1,2,4-triazole, followed by reduction of the nitro group using hydrogen gas and a palladium catalyst. Other methods include the reaction of 3-amino-1-propanethiol with 4-methyl-3-formyl-1H-1,2,4-triazole, followed by reduction using sodium borohydride.
科学的研究の応用
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory disorders.
特性
CAS番号 |
126909-98-6 |
|---|---|
製品名 |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
分子式 |
C5H9N3S |
分子量 |
143.21 g/mol |
IUPAC名 |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3S/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) |
InChIキー |
KBWBZSZFCJSYQT-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)C |
正規SMILES |
CCSC1=NNC(=N1)C |
同義語 |
1H-1,2,4-Triazole,3-(ethylthio)-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






